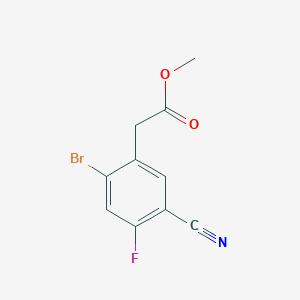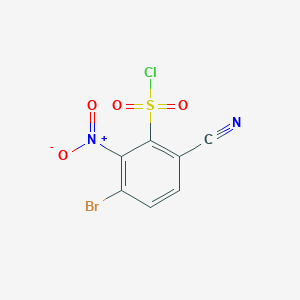
4-(1-Bromo-2-methylpropan-2-yl)oxane
Vue d'ensemble
Description
4-(1-Bromo-2-methylpropan-2-yl)oxane, also known as 1-bromo-2-methylpropane, is a hydrocarbon compound commonly used in organic synthesis. It is a colorless, volatile liquid with an intense, unpleasant odor. It is used in a variety of applications, including as a solvent, an intermediate in the production of pharmaceuticals, and as a reagent in the synthesis of other compounds.
Applications De Recherche Scientifique
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as benzyl bromide and 2-bromo-2-methylpropane. It is also used as a solvent for organic reactions, and as a starting material for the synthesis of pharmaceuticals. In addition, it is used in the synthesis of polymers, in the production of dyes and pigments, and in the synthesis of explosives.
Mécanisme D'action
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane is a volatile liquid with an intense, unpleasant odor. It is believed to act as an irritant to the skin, eyes, and mucous membranes, and can cause respiratory irritation. In addition, it is believed to act as a central nervous system depressant, and has been shown to cause drowsiness, dizziness, and nausea.
Biochemical and Physiological Effects
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to cause an increase in the levels of certain hormones, such as cortisol and epinephrine. It has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to affect the activity of certain neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a volatile liquid, making it easy to evaporate and remove from a reaction mixture. However, it is highly flammable and must be handled with caution. In addition, it has an intense, unpleasant odor, and can cause irritation to the skin, eyes, and mucous membranes.
Orientations Futures
There are several possible future directions for research involving 4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane. One possibility is to explore its potential use in the synthesis of other compounds, such as pharmaceuticals or polymers. Additionally, further research could be conducted to evaluate its potential effects on biochemical and physiological processes. Finally, further research could be conducted to evaluate its potential toxicity and to develop methods to reduce or eliminate its toxic effects.
Propriétés
IUPAC Name |
4-(1-bromo-2-methylpropan-2-yl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUATFZACDIQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromo-2-methylpropan-2-yl)oxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



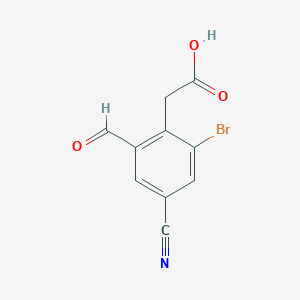
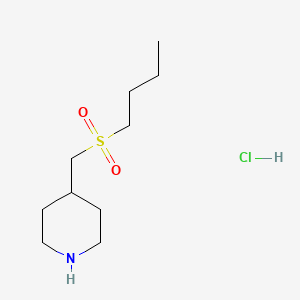

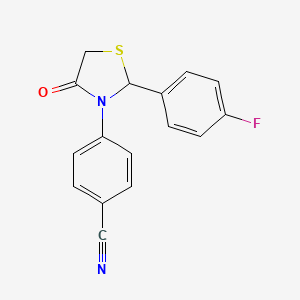
![trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1484652.png)


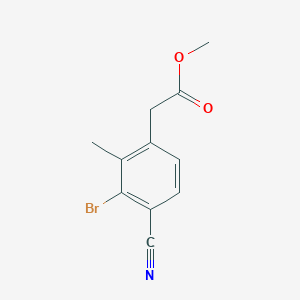
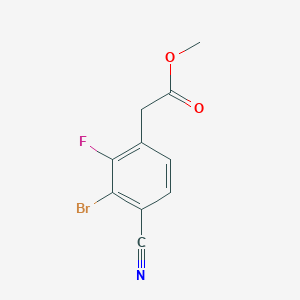
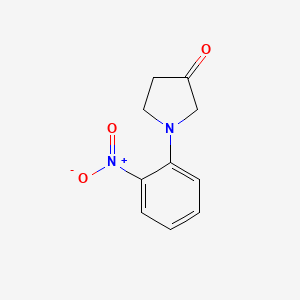
![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)
